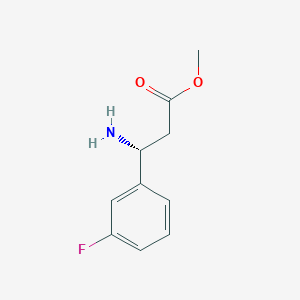![molecular formula C10H18Cl2N2 B3186261 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride CAS No. 1217471-79-8](/img/structure/B3186261.png)
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride is a chemical compound with significant applications in various fields. It is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs used to treat neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride typically involves the reaction of 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: It is a key intermediate in the production of drugs used to treat neurological disorders such as Alzheimer’s disease.
Industry: The compound is used in the manufacture of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The exact pathways and targets can vary, but it often involves modulation of neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
3-[(1S)-1-(Dimethylamino)ethyl]phenol: This compound is structurally similar and is also used as an intermediate in pharmaceutical synthesis.
N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester: Another related compound with similar applications in drug synthesis.
Uniqueness
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride is unique due to its specific structure, which allows it to interact with certain biological targets effectively. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
1217471-79-8 |
|---|---|
Molecular Formula |
C10H18Cl2N2 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-5-4-6-10(7-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m0../s1 |
InChI Key |
CPXYJZKBXLNXSC-JZGIKJSDSA-N |
SMILES |
CC(C1=CC(=CC=C1)N(C)C)N.Cl.Cl |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)N(C)C)N.Cl.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)N(C)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















